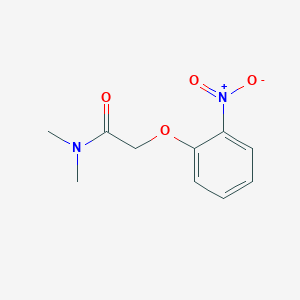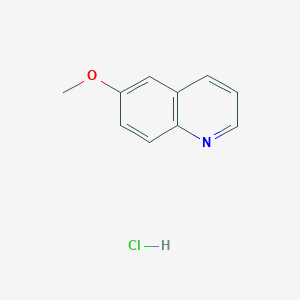
6-Methoxyquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoline;hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline typically involves the methoxylation of quinoline. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst . The methoxylation can be achieved using methanol and a suitable catalyst under reflux conditions .
Industrial Production Methods: Industrial production of 6-Methoxyquinoline;hydrochloride often involves large-scale Skraup synthesis followed by purification processes such as recrystallization and distillation to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxyquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxyquinoline;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxyquinoline;hydrochloride involves its interaction with cellular components to induce oxidative stress. It has been shown to decrease the GSH/GSSG ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance ultimately results in apoptosis of cancer cells . The compound targets various molecular pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with similar chemical properties but lacks the methoxy group.
6-Methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
Quinoline N-oxide: An oxidized derivative of quinoline with different reactivity.
Uniqueness: 6-Methoxyquinoline;hydrochloride is unique due to its methoxy group, which enhances its reactivity and potential biological activities compared to its analogs . This modification allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
25726-54-9 |
|---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
6-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2-7H,1H3;1H |
InChI-Schlüssel |
FAQOOVPOWZVZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


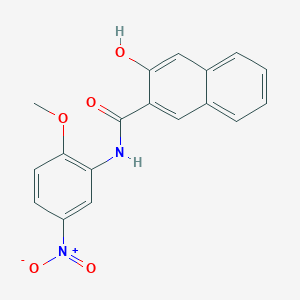
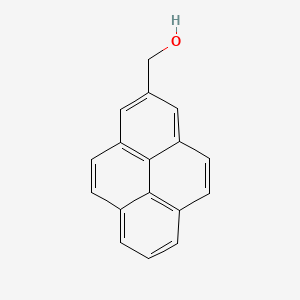
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
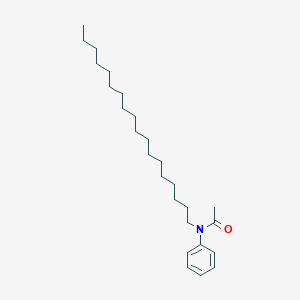
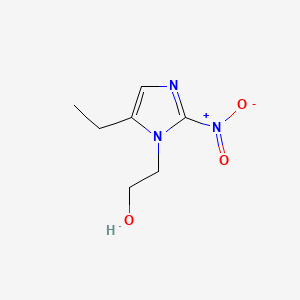
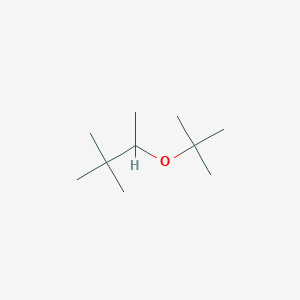
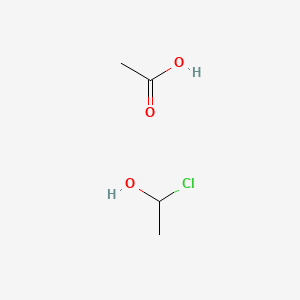
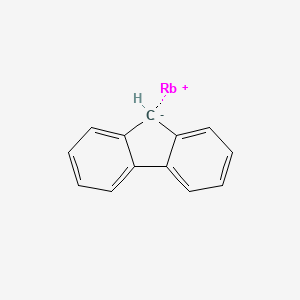
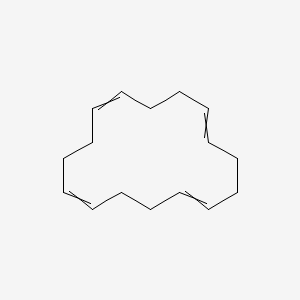
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
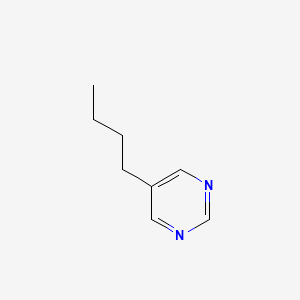
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
